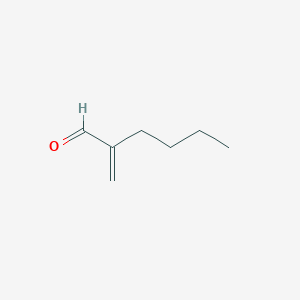

2-Methylenehexanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylidenehexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEWQGKFUYQGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147866 | |

| Record name | 2-Methylenehexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-66-2 | |

| Record name | 2-Methylenehexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylenehexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylenehexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylenehexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLENEHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF22JRQ925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylenehexanal

Established Synthetic Pathways for 2-Methylenehexanal Production

Several methods have been established for the synthesis of this compound, each with its own set of advantages and applications. These pathways often involve oxidation reactions, the use of specific precursors with catalysts, organocatalytic approaches, and classic named reactions like the Mannich reaction.

Oxidation Reactions of Corresponding Alcohols

One of the fundamental methods for synthesizing aldehydes is the oxidation of their corresponding primary alcohols. ontosight.ai In the case of this compound, its precursor alcohol is 2-methylene-1-hexanol. chemsrc.com The oxidation of 2-methylene-1-hexanol to yield this compound is a common synthetic transformation. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. For instance, the conversion of hexanol to hexanal (B45976) has been investigated using supported copper oxide with air as the oxidant. researchgate.net This method highlights the use of heterogeneous catalysts in oxidation reactions.

Reactions Involving Suitable Precursors in the Presence of Catalysts

The synthesis of this compound can also be achieved through reactions involving various precursors in the presence of catalysts. ontosight.ai Catalysts play a crucial role in increasing the reaction rate and influencing the selectivity of the desired product. libretexts.orgtopsoe.com Both homogeneous and heterogeneous catalysts are employed in organic synthesis. libretexts.org For example, the hydroformylation of 1-hexene (B165129) using rhodium catalysts is an industrially significant route to produce aldehydes, including branched isomers like 2-methylhexanal. wikipedia.org This process involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene. wikipedia.org The choice of catalyst and ligands, such as the use of water-soluble TPPTS in the Ruhrchemie/Rhone-Poulenc process, can significantly influence the product distribution. wikipedia.org

α-Methylenation of Aldehydes: Organocatalytic Approaches

A significant advancement in the synthesis of α-methylene aldehydes is the development of organocatalytic α-methylenation reactions. organic-chemistry.orgnih.gov These methods offer a milder and more efficient alternative to traditional techniques that often require harsh conditions and stoichiometric amounts of reagents. organic-chemistry.org Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govresearchgate.net

Researchers have developed optimal catalytic systems for the α-methylenation of aldehydes, such as hexanal, using aqueous formaldehyde (B43269). organic-chemistry.orgacs.org These systems can achieve high yields (up to 99%) and excellent chemoselectivity in short reaction times. organic-chemistry.orgnih.govacs.org Two effective catalytic systems involve the use of pyrrolidine (B122466) with propionic acid and the dipeptide L-Pro-β-Ala. organic-chemistry.orgacs.org These reactions are typically carried out under mild conditions, for example at 45°C. organic-chemistry.org The use of organocatalysts significantly reduces the amount of amine salt required and shortens the reaction time compared to older methods. organic-chemistry.org

The general procedures for these organocatalytic α-methylenations are as follows:

System A: A mixture of aqueous formaldehyde, the aldehyde (e.g., hexanal), pyrrolidine, and propionic acid in a solvent like isopropanol (B130326) is stirred at a moderate temperature. acs.org

System B: The catalyst, such as L-Pro-β-Ala, is mixed with aqueous formaldehyde and the aldehyde in a suitable solvent and stirred at a controlled temperature. acs.org

These organocatalytic methods provide a direct and convenient route to functionalized α-substituted acroleins like this compound. acs.org

Mannich Reaction-Based Synthesis from Hexanal, Dimethylamine (B145610) Hydrochloride, and Formaldehyde

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds, known as Mannich bases. buchler-gmbh.comtestbook.comslideshare.net This reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. testbook.com In the context of this compound synthesis, a mixture of hexanal, dimethylamine hydrochloride, and aqueous formaldehyde is used. guaminsects.netgoogleapis.comresearchgate.netresearchgate.net

The reaction proceeds by stirring the mixture, typically at an elevated temperature (e.g., 70°C), for an extended period. guaminsects.netresearchgate.netresearchgate.net This process has been reported to produce this compound in high yields, for instance, 88%. guaminsects.net The product is then typically purified by distillation. guaminsects.net The Mannich reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of various organic compounds. buchler-gmbh.com

Advanced Synthetic Strategies and Process Optimization

Beyond the established methods, research continues to explore more advanced and efficient strategies for the synthesis and application of this compound. These include its use as a crucial building block in asymmetric synthesis.

Asymmetric Alkynylation Utilizing this compound as a Key Intermediate

This compound has been utilized as a key intermediate in asymmetric synthesis, particularly in asymmetric alkynylation reactions. uchicago.eduuwo.ca Asymmetric alkynylation is a powerful method for the enantioselective construction of chiral propargylic alcohols, which are valuable synthons in organic synthesis. nih.govnih.govresearchgate.net

In one reported synthesis, this compound was used as a reaction partner in a process to create a more complex molecule. uchicago.edu The reaction involved a diene and this compound, resulting in the desired product in a 65% yield after purification. uchicago.edu This demonstrates the utility of this compound as a building block for constructing more elaborate molecular architectures. The development of catalytic asymmetric alkynylation of aldehydes remains an active area of research, with a focus on overcoming challenges such as the reaction of enolizable aldehydes. nih.gov

Data Tables

Table 1: Organocatalytic α-Methylenation of Aldehydes

| Catalyst System | Reagents | Conditions | Yield | Reference |

| Pyrrolidine / Propionic Acid | Aldehyde, Aqueous Formaldehyde | 45°C, 1-25 h | Good to Excellent | organic-chemistry.orgacs.org |

| L-Pro-β-Ala | Aldehyde, Aqueous Formaldehyde | 45°C, 1-25 h | Good to Excellent | organic-chemistry.orgacs.org |

Table 2: Mannich Reaction for this compound Synthesis

| Reactants | Conditions | Yield | Reference |

| Hexanal, Dimethylamine Hydrochloride, 37% Aqueous Formaldehyde | 70°C, 24 h | 88% | guaminsects.net |

Gram-Scale Synthesis Considerations and Methodologies

Gram-scale synthesis refers to the production of a chemical compound in quantities of grams, moving beyond smaller, purely analytical laboratory-scale amounts. lookchem.com This level of synthesis is crucial for providing sufficient material for extensive research, development, and pre-commercial assessment. For this compound, methodologies have been developed that are both efficient and utilize readily available starting materials.

One prominent and high-yielding method for producing this compound on a larger scale starts from the inexpensive and common aldehyde, hexanal. uwo.ca This process has been reported to achieve a high yield, making it an attractive option for gram-scale production. uwo.ca

Another documented approach for the synthesis of this compound is the Mannich reaction. researchgate.net This method involves the reaction of hexanal with formaldehyde (in a 37% solution) and dimethylamine hydrochloride. researchgate.net The reaction mixture is typically stirred for an extended period, for instance, 24 hours at a temperature of 70°C, to facilitate the formation of the desired product. researchgate.net The Mannich reaction represents a classic method in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

The following table provides a comparative overview of these gram-scale synthetic methods.

| Method | Starting Materials | Reported Conditions | Yield | Source(s) |

| Aldehyde Conversion | Hexanal | Not detailed in the provided search result. | 94% | uwo.ca |

| Mannich Reaction | Hexanal, Dimethylamine hydrochloride, 37% Formaldehyde | Stirred for 24 hours at 70°C | Not specified | researchgate.net |

Purification and Isolation Techniques in this compound Synthesis Research

Following the synthesis of this compound, the crude product exists in a mixture containing unreacted starting materials, reagents, solvents, and by-products. Therefore, effective purification and isolation are critical steps to obtain the compound with high purity. The techniques employed are standard for the isolation of organic compounds and are chosen based on the chemical and physical properties of this compound and the impurities present. nih.govmiamioh.edu

A common initial purification step is liquid-liquid extraction . miamioh.edu This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. miamioh.edu The crude reaction mixture is dissolved in a suitable organic solvent, and this solution is then washed with an aqueous solution in a separatory funnel. This process helps to remove water-soluble impurities. miamioh.edu The organic layer, containing the desired this compound, is then separated. miamioh.edu

The primary method for obtaining high-purity this compound is column chromatography . column-chromatography.comresearchgate.net This technique is highly effective for separating complex mixtures based on the differential adsorption of components to a solid stationary phase (often silica (B1680970) gel) as a liquid mobile phase (eluent) is passed through the column. column-chromatography.com Different compounds travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into distinct fractions. column-chromatography.com The purity of the collected fractions is often monitored using Thin Layer Chromatography (TLC). researchgate.net For compounds of similar polarity to this compound, a common eluent system used in column chromatography is a mixture of ethyl acetate (B1210297) and hexane. researchgate.net

Other general techniques that can be applied in the purification process include distillation and crystallization, which separate compounds based on differences in boiling points and solubility, respectively. analyticachemie.in

The table below summarizes the key purification techniques used in organic synthesis research.

| Technique | Principle of Separation | Application in this compound Purification | Source(s) |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial cleanup to remove water-soluble impurities from the crude reaction mixture. | miamioh.edu |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. | Primary method for isolating highly pure this compound from by-products and unreacted starting materials. | column-chromatography.comresearchgate.net |

| Thin Layer Chromatography (TLC) | Similar to column chromatography but on a smaller, analytical scale. | Used to monitor the progress of column chromatography and assess the purity of the collected fractions. | researchgate.net |

| Distillation | Separation based on differences in boiling points. | Can be used to remove volatile solvents or to purify the final product if it is a liquid with a distinct boiling point from impurities. | analyticachemie.in |

Chemical Reactivity and Mechanistic Investigations of 2 Methylenehexanal

Electrophilic Properties and Conjugation Phenomena

2-Methylenehexanal, an α,β-unsaturated aldehyde, possesses a chemical structure that leads to notable electrophilic properties. ontosight.ai The molecule consists of a hexanal (B45976) backbone with a methylene (B1212753) group at the second carbon position. ontosight.ai This arrangement results in a conjugated system where the π-electrons of the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (aldehyde) are delocalized. diva-portal.org

This conjugation significantly enhances the electrophilicity of the molecule at two primary sites: the carbonyl carbon and the β-carbon of the alkene. researchgate.net The electron-withdrawing nature of the aldehyde group polarizes the C=C bond, rendering the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. researchgate.net This phenomenon, known as Michael or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.netbeilstein-journals.org The carbonyl carbon also retains its inherent electrophilicity, making it a target for direct nucleophilic attack (1,2-addition). wikipedia.org The delocalization of electrons across the conjugated system can be represented by resonance structures, which illustrate the partial positive charges on both the carbonyl carbon and the β-carbon, thereby explaining the compound's reactivity towards electron-rich species.

Addition Reactions Involving the α,β-Unsaturated Aldehyde System

The dual electrophilic nature of this compound allows for a variety of addition reactions, primarily involving nucleophiles. These reactions can occur at either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4- or conjugate addition). wikipedia.org

Acetylide Additions and their Diastereoselectivity

The addition of acetylides, which are potent carbon nucleophiles, to α,β-unsaturated aldehydes like this compound is a significant method for forming propargylic alcohols. researchgate.netnih.gov These reactions can be highly stereoselective, with the potential to generate new chiral centers. The diastereoselectivity of acetylide additions is influenced by several factors, including the nature of the acetylide (e.g., lithium, zinc, or copper acetylides), the presence of chiral ligands or auxiliaries, and the reaction conditions. researchgate.netcsic.esresearchgate.net

For instance, the use of chiral ligands in conjunction with metal acetylides can induce high levels of enantioselectivity in the addition to the aldehyde. researchgate.netcsic.es The relative orientation of the substituents on the aldehyde and the incoming acetylide in the transition state determines the stereochemical outcome. The diastereoselectivity arises from the preferential attack of the nucleophile from one face of the prochiral carbonyl group, guided by steric and electronic interactions. beilstein-journals.org Research has shown that both aromatic and α,β-unsaturated aldehydes can undergo highly enantioselective additions of zinc acetylides. csic.es

Table 1: Examples of Diastereoselective Acetylide Additions to Aldehydes

| Catalyst/Reagent System | Aldehyde Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| BINOL-Ti(OiPr)4-Et2Zn | Aromatic, α,β-unsaturated | High | researchgate.net |

| ((R)-7)-Ti(OiPr)4-HMPA | Aromatic, α,β-unsaturated | 87-95% | csic.es |

| ProPhenol catalyst | Unsaturated | High | nih.gov |

Nucleophilic Additions to the Activated Carbonyl and Alkene Functionalities

A wide range of nucleophiles can react with this compound. Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct 1,2-addition to the carbonyl group, forming allylic alcohols. wikipedia.org In contrast, "soft" nucleophiles, like cuprates, enamines, and thiolates, generally prefer 1,4-conjugate addition to the electron-deficient β-carbon, leading to the formation of a saturated aldehyde after protonation of the resulting enolate. beilstein-journals.org

The reactivity of the carbonyl group can be further illustrated by its reactions with ammonia (B1221849) derivatives to form imines and with alcohols to produce acetals, typically under acid catalysis. geeksforgeeks.org The addition of hydrogen cyanide (HCN) to the carbonyl group yields a cyanohydrin. scribd.com The alkene functionality, activated by the adjacent aldehyde group, readily undergoes Michael additions. beilstein-journals.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The intermediate enolate formed during conjugate addition can be trapped by an electrophile, allowing for further functionalization at the α-carbon. beilstein-journals.org

Catalytic Transformations of this compound

Catalysis plays a crucial role in controlling the reactivity and selectivity of transformations involving this compound. Both metal-based catalysts and organocatalysts have been employed to achieve a variety of synthetic outcomes. quantum-journal.orgbeilstein-journals.org

Metal-Mediated and Organocatalytic Reaction Pathways

Metal-Mediated Reactions: Transition metals are widely used to catalyze reactions of α,β-unsaturated aldehydes. rsc.orgoxfordsciencetrove.com For instance, metal halides can mediate domino aldol (B89426) reactions. researchgate.net Ruthenium catalysts have been shown to be effective in various transformations, including C-C bond formation under mild, aqueous conditions. researchgate.net Palladium nanoparticles can be used for transfer hydrogenation of aldehydes. ims.ac.jp The interaction between the metal center and the organic substrate can activate the molecule in specific ways, directing the reaction towards a desired pathway. byu.edu

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orguni-giessen.de Small organic molecules can act as catalysts, mimicking the function of enzymes. uni-giessen.de For α,β-unsaturated aldehydes like this compound, several organocatalytic activation modes are possible. For example, chiral secondary amines can react with the aldehyde to form a transient enamine, which can then participate in various asymmetric reactions. Chiral thioureas have been developed as effective catalysts for asymmetric Michael additions. rsc.org N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that can react with aldehydes to generate versatile intermediates. mdpi.com These catalytic systems often rely on non-covalent interactions, such as hydrogen bonding, to achieve high levels of stereocontrol. scienceopen.com

Table 2: Catalytic Approaches for α,β-Unsaturated Aldehyde Transformations

| Catalyst Type | Reaction Type | Key Features | Representative Catalyst Classes |

|---|---|---|---|

| Metal-Mediated | Various C-C bond formations, reductions | High efficiency, specific activation modes | Ru complexes, Pd nanoparticles, Metal halides |

| Organocatalytic | Asymmetric Michael additions, cycloadditions | Metal-free, high stereoselectivity | Chiral amines, Thioureas, N-Heterocyclic Carbenes |

Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry

The rates and outcomes of reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics.

Reaction Kinetics: The rate of a reaction is described by a rate law, which relates the reaction rate to the concentrations of the reactants raised to a certain power (the order of reaction). savemyexams.comlibretexts.org For reactions of this compound, the rate will depend on the concentration of the aldehyde and the nucleophile or catalyst. harvard.edu The rate constant, k, is temperature-dependent, as described by the Arrhenius equation, and is influenced by the activation energy (Ea) of the reaction. libretexts.org Catalysts, whether metal-based or organic, function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org The study of initial reaction rates can help determine the reaction order and elucidate the reaction mechanism. physicsandmathstutor.com

Theoretical and Computational Studies on 2 Methylenehexanal

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular behavior. For 2-methylenehexanal, these studies focus on its geometry, electronic landscape, and potential transformation pathways.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of many-body systems. nih.gov It is widely employed to predict the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. mdpi.comacs.org Functionals such as B3LYP and ωB97XD, combined with basis sets like 6-31G(d) or 6-311G(d,p), have proven effective for calculating the structures of α,β-unsaturated aldehydes. mdpi.commdpi.com

For a molecule like this compound, DFT calculations would identify the most stable conformer and provide precise data on its bond lengths, bond angles, and dihedral angles. While specific data for this compound is not extensively published, calculations on analogous α,β-unsaturated systems provide representative values. The geometry is optimized by finding the minimum on the potential energy surface, and frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). mdpi.com

Table 1: Representative Optimized Geometrical Parameters for an α,β-Unsaturated Aldehyde System (Calculated via DFT) This table presents typical values for the core functional group, as specific data for this compound is not available.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C=C | ~1.34 Å |

| Bond Length | C-C (single) | ~1.48 Å |

| Bond Angle | C-C=O | ~124° |

| Bond Angle | C-C=C | ~122° |

| Dihedral Angle | O=C-C=C | ~180° (for s-trans) |

Molecular Electrostatic Potential (MEP) Surface: The MEP is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto a constant electron density surface. uni-muenchen.de For this compound, the MEP surface would show regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. banglajol.info The area around the carbonyl oxygen atom is expected to be the most electron-rich (red), indicating its nucleophilic character, while the carbonyl carbon and the β-carbon of the double bond would show electron-deficient characteristics (blueish), marking them as electrophilic sites. d-nb.info

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates the extent of electron delocalization. researchgate.net In this compound, significant delocalization is expected from the C=C π-bond (donor) to the C=O π*-antibond (acceptor), which is characteristic of conjugated systems. researchgate.net

Table 2: Representative NBO Second-Order Perturbation Analysis for an α,β-Unsaturated Carbonyl System This table illustrates key electronic delocalization interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C=C) | π(C=O) | ~20-25 | π-conjugation |

| LP(O) | σ(C-C) | ~25-30 | Lone Pair Delocalization |

| σ(C-H) | σ*(C=C) | ~2-5 | Hyperconjugation |

LP(O) refers to a lone pair on the oxygen atom.

Investigating the complex reaction pathways of molecules like this compound, especially in atmospheric or combustion chemistry, often requires a combination of high-level ab initio quantum calculations and kinetic modeling. rsc.orgacs.org Ab initio methods, such as Coupled Cluster (e.g., CCSD(T)), are used to compute a highly accurate potential energy surface for a reaction, detailing the energies of reactants, intermediates, transition states, and products. nih.gov

A prominent example is the study of ozonolysis reactions for unsaturated aldehydes. nih.govacs.org For a compound like this compound, ozone would first undergo a 1,3-cycloaddition to the C=C double bond, forming an unstable primary ozonide. acs.org This ozonide then rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. nih.govacs.org

Once the potential energy surface is established, Master Equation (ME) modeling is used to simulate the reaction kinetics. nih.govresearchgate.net The ME approach models the evolution of the system over a network of interconnected chemical species, accounting for energy transfer through collisions. rsc.org This allows for the calculation of pressure- and temperature-dependent rate coefficients and product branching ratios, which are crucial for understanding how the molecule will behave under specific environmental conditions. rsc.orgnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior and properties of molecules over time.

The reactivity of this compound can be predicted using concepts derived from DFT calculations, such as the Hard and Soft Acids and Bases (HSAB) theory. acs.org As an α,β-unsaturated aldehyde, this compound is classified as a soft electrophile. acs.org This classification arises from the conjugated π-system, which makes the molecule polarizable. nih.gov The HSAB principle predicts that it will react preferentially with soft nucleophiles, such as the thiolate groups on cysteine residues in proteins. acs.orgnih.gov

Quantitative descriptors of reactivity, like the global electrophilicity index (ω), can also be calculated. acs.orgnih.gov This index provides a measure of an electrophile's ability to accept electrons and has been shown to correlate with the reaction rates of α,β-unsaturated carbonyls with nucleophiles. nih.gov Such models are essential for predicting the potential interactions of these compounds in biological systems. acs.org Steric factors, such as the alkyl chain in this compound, can also influence reactivity by hindering access to the electrophilic sites. acs.org

Table 3: Key Reactivity Descriptors for Aldehyde Classification

| Aldehyde Class | Electrophile Type | Predicted Target (Nucleophile) | Example |

|---|---|---|---|

| Saturated Alkanals | Hard | Hard (e.g., Lysine amine) | Propanal |

| α,β-Unsaturated Alkenals | Soft | Soft (e.g., Cysteine thiol) | Acrolein, this compound |

Conformational analysis is the study of the different three-dimensional arrangements (conformations or rotamers) a molecule can adopt through rotation around its single bonds, and their relative stabilities. lumenlearning.comorganicchemistrytutor.com For an acyclic molecule like this compound, rotations around the C-C single bonds in its butyl chain give rise to numerous conformers.

A critical area for analysis is the rotation around the C3-C4 bond. Similar to the classic example of butane, the relationship between the ethyl group attached to C3 and the main methylene-aldehyde framework can be described by different conformations. maricopa.edu These include:

Anti-periplanar (anti): The most stable conformation, where the largest groups (the ethyl group and the vinyl group) are 180° apart, minimizing steric strain. maricopa.edu

Synclinal (gauche): A staggered conformation where the large groups are 60° apart. This is less stable than the anti conformer due to steric repulsion between the groups. maricopa.edu

Eclipsed: High-energy conformations where groups on adjacent carbons are aligned, leading to significant torsional and steric strain. The most unstable conformation occurs when the two largest groups eclipse each other. organicchemistrytutor.commaricopa.edu

Structure-Activity Relationship (SAR) Exploration via Computational Methods

The investigation of this compound's biological activities and toxicological profile has been significantly advanced through the application of theoretical and computational chemistry, particularly via Quantitative Structure-Activity Relationship (QSAR) modeling. These in silico methods build predictive models that correlate the structural or physicochemical properties of a chemical with its biological activity. For this compound, as an α,β-unsaturated aldehyde, these studies are crucial for understanding its reactivity and potential hazards, such as toxicity and mutagenicity, without extensive laboratory testing.

Research in this area has focused on developing models for a class of α,β-unsaturated aldehydes, with this compound (often referred to in studies as 2-butylacrolein) being a key compound in these datasets. Computational approaches allow for the calculation of various molecular descriptors that quantify different aspects of the molecule's structure and electronics. These descriptors are then used to build mathematical models that can predict the activity of untested compounds.

A notable application of SAR exploration for this class of compounds is in predicting aquatic toxicity. In a study focusing on the toxicity of aldehydes to the ciliate Tetrahymena pyriformis, this compound was included in the development of an interspecies QSAR model. oup.com This model successfully correlated the toxic effects with two key molecular properties: hydrophobicity, represented by the logarithm of the 1-octanol/water partition coefficient (log K_ow), and chemical reactivity, described by the donor delocalizability of the aldehyde oxygen atom (D_O-atom). oup.comoup.com The inclusion of this compound in this study helped to establish a robust model capable of predicting the acute aquatic toxicity of other aldehydes. oup.com

Another critical area of SAR exploration for this compound is its mutagenic potential. The compound has been included in datasets used to develop QSAR models for predicting the mutagenicity of α,β-unsaturated aldehydes in the Salmonella typhimurium Ames test. researchgate.netresearchgate.net These models have indicated a relationship between mutagenicity, hydrophobicity, and molecular volume. researchgate.net For instance, one study highlighted that while increasing the length of the alkyl substituent in α-alkylacroleins generally increases toxicity due to higher lipophilicity, it can also reduce reactivity towards nucleobases due to steric hindrance. oup.comresearchgate.net

The following tables present detailed research findings, including the biological activity data and the specific molecular descriptors that have been computationally determined for this compound in the context of these SAR studies.

Table 1: Biological Activity Data for this compound in SAR Studies

| Biological Endpoint | Test System | Observed Value | Classification | Reference |

| Aquatic Toxicity | Tetrahymena pyriformis (40-h IGC50) | 1.07 mmol/L | - | researchgate.netresearchgate.net |

| Mutagenic Potency | Salmonella typhimurium TA100 (logTA100) | 2.62 | - | qsardb.org |

| Mutagenicity | Ames Test | - | Active | qsardb.org |

IGC50: 50% inhibitory growth concentration logTA100: logarithm of revertants per micromole

Table 2: Computed Molecular Descriptors for this compound Used in SAR Models

| Descriptor | Descriptor Type | Calculated Value | Associated Activity Model | Reference |

| logP | Physicochemical (Hydrophobicity) | 1.887 | Mutagenicity | qsardb.org |

| log K_ow | Physicochemical (Hydrophobicity) | 2.21 | Aquatic Toxicity | oup.com |

| MR (Molar Refractivity) | Steric | 3.51 | Mutagenicity | qsardb.org |

| LUMO (Lowest Unoccupied Molecular Orbital Energy) | Quantum-Chemical (Reactivity) | -0.1101 eV | Mutagenicity | qsardb.org |

| D_O-atom (Donor Delocalizability of Aldehyde O-atom) | Quantum-Chemical (Reactivity) | 0.31 | Aquatic Toxicity | oup.com |

These computational studies and the data they generate are fundamental to building a comprehensive understanding of how the specific structural features of this compound, such as its butyl side-chain and the reactive α,β-unsaturated aldehyde moiety, govern its interactions with biological systems.

Analytical Methodologies for 2 Methylenehexanal Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and individual analysis of each constituent. slideshare.netjcdronline.org The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. slideshare.netjcdronline.org For a volatile and reactive compound like 2-Methylenehexanal, several chromatographic methods are particularly well-suited.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is frequently employed in the study of this compound. nist.govnist.govnist.gov In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. jcdronline.org The separation of analytes is based on their boiling points and their interactions with the stationary phase. upenn.edu

The National Institute of Standards and Technology (NIST) provides GC data for 2-n-butylacrolein (an alternative name for this compound). nist.govnist.gov This indicates the established use of GC for the analysis of this compound. Analytical methods using capillary gas chromatography have been developed for the analysis of related neurotoxic chemicals like n-hexane, 2-hexanone, and 2,5-hexanedione, highlighting the suitability of this technique for similar aldehydes and ketones. nih.gov

Various detection systems can be coupled with GC to identify and quantify the separated compounds. Common detectors include:

Flame Ionization Detector (FID): A widely used detector that is sensitive to most organic compounds. researchgate.net

Mass Spectrometry (MS): Provides detailed structural information, enabling confident identification of the analyte. nih.govbrjac.com.br The coupling of GC with MS (GC-MS) is a particularly powerful tool for the analysis of complex mixtures. nih.govbrjac.com.brresearchgate.net

The choice of the GC column and the specific detection system depends on the sample matrix and the research objectives. For instance, open-tubular, capillary columns are often used for their high resolution and efficiency in separating complex mixtures. epa.gov

Table 1: Gas Chromatography Data for this compound

| Parameter | Value | Reference |

| Kovats Retention Index (Semi-standard non-polar) | 1130 | nih.gov |

| Kovats Retention Index (Standard polar) | 1160 | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique that can be applied to the analysis of this compound. google.comgoogle.com Unlike GC, HPLC uses a liquid mobile phase to separate the components of a mixture. bjbms.orgoxfordindices.com This makes it suitable for a broader range of compounds, including those that are not volatile or are thermally unstable. oxfordindices.com

HPLC methods have been developed for the analysis of related chemicals such as n-hexane, 2-hexanone, and 2,5-hexanedione, demonstrating its applicability in this chemical class. nih.gov The separation in HPLC is based on the analyte's affinity for the stationary phase, which can be manipulated by changing the composition of the mobile phase. bjbms.orgpensoft.net A variety of detectors can be used with HPLC, including UV-Vis detectors and mass spectrometers (LC-MS), providing both quantitative and qualitative information. bjbms.orgchromatographyonline.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comfagg.be SFC offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.com The technique is particularly well-suited for the separation of chiral compounds and can be applied to a wide range of polarities. shimadzu.comafmps.be While specific applications of SFC for this compound are not extensively documented in the provided search results, its utility in pharmaceutical analysis and for separating complex mixtures suggests its potential for this compound. chromatographyonline.comfagg.be The use of modifiers like methanol (B129727) or ethanol (B145695) in the mobile phase allows for the analysis of a broad spectrum of compounds. shimadzu.com

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about its structure and composition. cas.cz Spectroscopic methods are indispensable for the definitive identification and structural elucidation of chemical compounds like this compound.

Infrared (IR) Spectroscopy: Vapor Phase Analysis

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. piketech.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. piketech.comspectroscopyonline.com

Vapor phase IR spectroscopy is particularly useful for analyzing volatile compounds like this compound. nih.gov The spectrum of this compound in the vapor phase is available and provides characteristic absorption bands corresponding to its functional groups. nih.gov For instance, the presence of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) is indicative of the aldehyde group, while bands corresponding to C=C and C-H stretching and bending vibrations provide further structural information. The analysis of vapor-phase IR spectra can be conducted using Fourier-transform infrared (FTIR) spectrometers, often coupled with a gas chromatograph (GC-FTIR) for the analysis of individual components of a mixture. piketech.compnnl.gov

Table 2: Key Infrared Absorption Bands for this compound (Vapor Phase)

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | ~1700 |

| C=C (Alkene) | ~1640 |

| C-H (Aldehyde) | ~2720, ~2820 |

| C-H (Alkene) | ~3090 |

| C-H (Alkane) | ~2850-2960 |

Note: The exact positions of the absorption bands can vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ionized molecules. solubilityofthings.com It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can be used to deduce its structure. nist.gov

MS is a key tool in the analysis of this compound. nih.gov The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which is essential for its identification. nist.govnih.gov When coupled with gas chromatography (GC-MS), it allows for the separation and identification of this compound in complex mixtures, such as in the analysis of volatile components in food products. nih.govresearchgate.net The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (112.17 g/mol ) and a series of fragment ions that are characteristic of its structure. nist.govnih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 112.17 g/mol | nih.gov |

| Molecular Formula | C₇H₁₂O | nih.gov |

| NIST Number | 341072 | nih.gov |

| Key m/z Peaks | 29, 41, 55, 83, 112 | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of this compound, enabling the determination of its elemental composition with high accuracy. nih.gov Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios to the nearest whole number, HRMS can measure these ratios to several decimal places. uwo.ca This precision is crucial for distinguishing this compound from other compounds that may have the same nominal mass but different elemental formulas. libretexts.org For instance, the molecular formula for this compound is C₇H₁₂O, which has a calculated exact mass of approximately 112.0888 atomic mass units. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, providing a high degree of confidence in the identification of the compound. nih.goveurachem.org The ability to obtain an exact mass measurement significantly reduces the number of potential molecular formulas, making it an indispensable technique in complex sample analysis. uwo.cavanderbilt.edu

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of compounds like this compound. lcms.czsynchrotron-soleil.fr This method involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge (m/z) ratio, fragmenting it, and then analyzing the resulting fragment ions. lcms.czsynchrotron-soleil.frresearchgate.net The fragmentation pattern is often unique to the molecule's structure and provides a "fingerprint" that can be used for definitive identification. synchrotron-soleil.fr

In the context of this compound, an MS/MS experiment would involve isolating its protonated molecule [M+H]⁺ (m/z 113.0961) and subjecting it to collision-induced dissociation (CID). The resulting fragments would correspond to the cleavage of specific bonds within the this compound structure. Analyzing these fragments allows researchers to piece together the original structure, confirming the presence of the butyl group, the methylene (B1212753) group, and the aldehyde functional group. lcms.czsgs-institut-fresenius.de This detailed structural information is vital for distinguishing between isomers and confirming the identity of the compound in complex mixtures. lcms.cznih.gov

| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ions (m/z) | Structural Inference |

| 113.0961 ([C₇H₁₃O]⁺) | Collision-Induced Dissociation (CID) | 97, 41 | Loss of methane; presence of butyl chain and aldehyde group. nih.gov |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. uvic.carsc.org In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. uvic.ca

For this compound, ESI would typically produce a protonated molecule, [M+H]⁺, in the positive ion mode. uvic.ca A significant advantage of ESI is that it imparts minimal excess energy to the analyte, reducing in-source fragmentation and resulting in a clean mass spectrum dominated by the molecular ion. uvic.ca This makes it easier to determine the molecular weight of the compound. nih.gov ESI can be readily coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis, a common setup for analyzing food and environmental samples for volatile compounds. ekb.eg

Proton-Transfer Reaction Mass Spectrometry (PTR-MS)

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive, real-time analytical technique for detecting and quantifying volatile organic compounds (VOCs) like this compound directly from the gas phase without sample preparation. tofwerk.comionicon.comwikipedia.org The method utilizes hydronium ions (H₃O⁺) as reagent ions, which react with VOCs that have a higher proton affinity than water. tofwerk.com

During the analysis, a gaseous sample is introduced into a drift tube reactor where the VOCs undergo proton transfer reactions with H₃O⁺. tofwerk.comwur.nl For this compound (R), the reaction is: R + H₃O⁺ → RH⁺ + H₂O. The resulting protonated analyte (RH⁺) is then detected by a mass analyzer. tofwerk.com A key benefit of PTR-MS is its soft ionization nature, which minimizes fragmentation, and its ability to provide real-time concentration measurements with detection limits often in the parts-per-trillion by volume (pptv) range. ionicon.commdpi.com This makes it an ideal tool for applications such as monitoring food aroma, air quality, and biological processes where VOC emissions can change rapidly. mdpi.comfrontiersin.orgionicon.comnewfoodmagazine.com

| Technique | Ionization Principle | Key Advantages for this compound Analysis | Common Applications |

| HRMS | Various (e.g., EI, ESI) | High mass accuracy for unambiguous formula determination. libretexts.orgeurachem.org | Metabolomics, environmental analysis. nih.gov |

| MS/MS | Collision-Induced Dissociation (CID) | Provides detailed structural information from fragmentation patterns. lcms.czsynchrotron-soleil.fr | Structure elucidation of unknown compounds. sgs-institut-fresenius.de |

| ESI-MS | Soft ionization via charged droplets | Minimal fragmentation, suitable for thermally labile compounds. uvic.ca | Coupling with LC for complex mixture analysis. ekb.eg |

| PTR-MS | Proton transfer from H₃O⁺ | Real-time, high-sensitivity analysis of VOCs without sample prep. tofwerk.comionicon.comwikipedia.org | Food and flavor science, atmospheric research. mdpi.comnewfoodmagazine.comcopernicus.org |

Sample Preparation and Enhancement Techniques

Effective sample preparation is paramount for the accurate analysis of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels.

Extraction Methods: Organic Solvent and Aqueous Extractions

Solvent extraction is a fundamental technique for isolating this compound from various sample matrices. issr.edu.khbhu.ac.in The choice between an organic solvent or an aqueous solution depends on the nature of the sample and the subsequent analytical method.

Organic Solvent Extraction: This method is employed when this compound needs to be separated from a complex, often aqueous, matrix. issr.edu.kh It relies on the principle of partitioning, where the compound distributes between two immiscible liquid phases. bhu.ac.inreb.rw Due to its organic structure, this compound is more soluble in organic solvents than in water. A suitable organic solvent, immiscible with water (e.g., dichloromethane, hexane, or diethyl ether), is added to the sample. issr.edu.khuomustansiriyah.edu.iq After vigorous shaking and separation of the layers, the organic phase, now containing the extracted this compound, is collected. uomustansiriyah.edu.iq The solvent can then be evaporated to concentrate the analyte before analysis. issr.edu.kh For instance, in a synthesis procedure, crude 2-methylene hexanal (B45976) can be recovered from an organic layer washed with saturated sodium bicarbonate. google.com

Aqueous Extraction: While less common for a lipophilic compound like this compound, aqueous extraction can be relevant in specific contexts, such as when analyzing solid, fat-rich food samples. lmaleidykla.lt In these cases, water can be used to extract more polar interfering compounds, leaving the non-polar this compound in the solid matrix, which is then subjected to further extraction or headspace analysis. Alternatively, for analysis of the compound in a non-polar matrix, an aqueous solution might be used to wash the sample and remove water-soluble impurities. uomustansiriyah.edu.iq

Headspace Extraction and Purge-and-Trap Methodologies

For volatile compounds like this compound, techniques that sample the vapor phase above the sample are highly effective.

Headspace Extraction: This technique involves analyzing the gas phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial. teledynelabs.com In static headspace (SHS) analysis, a sample is placed in a vial, sealed, and heated to a specific temperature to allow volatile compounds to partition into the headspace. lmaleidykla.lt A portion of this headspace gas is then injected into a gas chromatograph (GC) for analysis. lmaleidykla.ltthermofisher.comDynamic headspace (DHS) , also known as purge-and-trap, is a more sensitive variation. scioninstruments.com In this method, an inert gas is continuously passed through the sample, sweeping the volatile compounds from the headspace onto an adsorbent trap. scioninstruments.com The trapped analytes are then thermally desorbed and transferred to the GC. scioninstruments.comsigmaaldrich.com DHS is particularly useful for concentrating trace levels of analytes. scioninstruments.com For instance, dynamic headspace has been effectively used to concentrate hexanal from food products, minimizing the need for labor-intensive solvent extractions. scioninstruments.com

Chemical Derivatization for Improved Separation and Detection

In the analysis of volatile organic compounds like this compound, chemical derivatization is a crucial step employed to enhance analytical performance, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) methods. jfda-online.com The primary goals of derivatizing aldehydes are to improve their volatility and thermal stability, reduce their polarity, and increase the sensitivity of detection. researchgate.net By converting the highly reactive aldehyde functional group into a more stable and often bulkier derivative, issues such as poor peak shape, thermal degradation in the GC inlet, and irreversible adsorption on the column can be mitigated. jfda-online.comresearchgate.net

A widely utilized derivatization reagent for aldehydes, including α,β-unsaturated aldehydes structurally similar to this compound, is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govnih.gov PFBHA reacts with the carbonyl group of the aldehyde to form an oxime derivative. accustandard.comresearchgate.net This reaction involves the nucleophilic addition of PFBHA to the carbonyl carbon, followed by the elimination of a water molecule to form the stable PFBHA-oxime. researchgate.net

The resulting PFBHA-oxime derivatives offer several analytical advantages:

Enhanced Thermal Stability : The derivatives are generally more stable than the parent aldehydes, allowing for higher GC oven temperatures without degradation.

Improved Chromatographic Separation : The conversion to less polar oximes leads to better peak shapes and improved resolution on common non-polar or semi-polar GC columns. researchgate.net For many aldehydes, this reaction produces two distinct, chromatographically separable (E) and (Z) isomers of the oxime, which can aid in identification. researchgate.net

Increased Detection Sensitivity : The incorporation of the pentafluorobenzyl group makes the derivative highly responsive to electron capture detection (ECD), a very sensitive detector for halogenated compounds. accustandard.com When using mass spectrometry, the derivatives produce characteristic fragment ions, such as those resulting from the loss of NO, C₆F₅CH₂, or C₆F₅CH₂NO, which are useful for selective ion monitoring (SIM) and structural confirmation. copernicus.org

The derivatization reaction with PFBHA is typically performed in an aqueous solution or a suitable solvent prior to extraction and GC analysis. Reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. For instance, methods for analyzing aldehydes in water may involve derivatization at 35-45°C for several hours. nih.govaccustandard.com In headspace analysis, the derivatization can be performed directly in the sample vial before heating and sampling. nih.govnih.gov

Other derivatization strategies, such as acylation using reagents like acetic anhydride, are also employed in GC-MS analysis to protect reactive functional groups. mdpi.com While commonly used for hydroxyl and amine groups, acylation can also be applied to other reactive moieties to prevent undesirable reactions and improve analytical accuracy. mdpi.com Silylation is another common technique for derivatizing polar functional groups to increase volatility for GC analysis, though it is highly sensitive to moisture. sigmaaldrich.com

| Reagent | Analyte Group | Derivative Formed | Analytical Improvement | Typical Method |

|---|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes/Carbonyls | PFBHA-oxime | Improves thermal stability and chromatographic separation; enhances sensitivity for ECD and MS detection. accustandard.comresearchgate.netcopernicus.org | GC-ECD, GC-MS |

| Acetic Anhydride | Hydroxyl, Amine groups | Acetyl derivative | Prevents chemical reactions between highly reactive ingredients, allowing for accurate quantification. mdpi.com | GC-MS |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Polar functional groups (OH, NH₂, SH) | tert-butyl dimethylsilyl (TBDMS) derivative | Increases volatility and improves chromatographic behavior; derivatives are more stable and less moisture-sensitive than other silyl (B83357) derivatives. sigmaaldrich.com | GC-MS |

Quantitative Analysis and Detection Limits

The quantitative analysis of this compound, like other volatile aldehydes, is commonly performed using chromatographic techniques, with gas chromatography coupled to mass spectrometry (GC-MS) being a prevalent method. scioninstruments.com This approach offers high selectivity and sensitivity, which are essential for detecting and quantifying trace levels of the compound in various matrices such as food, water, and air. nih.govscioninstruments.commdpi.com

Quantitative analysis by GC-MS typically involves the creation of a calibration curve using standards of known concentrations. scioninstruments.com For complex samples like food, a matrix-matched calibration may be necessary to compensate for matrix effects that can suppress or enhance the analytical signal. The concentration of this compound in a sample is determined by comparing the peak area or height from the chromatogram to the calibration curve. pcc.eu The use of an internal standard, a compound with similar chemical properties added to both standards and samples at a constant concentration, is a common practice to improve the accuracy and precision of the quantification. scioninstruments.com

Sample preparation is a critical step for accurate quantification. Dynamic headspace sampling is a powerful technique for volatile compounds like aldehydes. scioninstruments.com This method involves purging the headspace above a sample with an inert gas, trapping the volatile analytes on an adsorbent material, and then thermally desorbing them into the GC-MS system. Dynamic headspace offers greater sensitivity compared to static headspace by concentrating the analytes from a larger volume of gas, enabling lower detection limits. scioninstruments.com

The detection limit of an analytical method for this compound depends on several factors, including the sample matrix, the sample preparation technique, and the instrumentation used. While specific detection limit data for this compound is not widely published, data for structurally related aldehydes like hexanal can provide an estimate of achievable sensitivity. For example, using dynamic headspace GC/MS for the analysis of hexanal in food products, calibration curves can be established in the low nanogram (ng) range. scioninstruments.com Methods involving derivatization with PFBHA followed by GC-MS analysis are known to achieve very low detection limits, often at the sub-microgram per gram (µg/g) or nanogram per liter (ng/L) level for various aldehydes in different matrices. nih.govresearchgate.net

| Analyte | Method | Sample Matrix | Key Features | Reported Quantification/Detection Range |

|---|---|---|---|---|

| Hexanal (related aldehyde) | Dynamic Headspace GC/MS | Rice, Infant Formula | Concentrates volatile compounds, minimizing solvent extraction and improving sensitivity over static headspace. scioninstruments.com | Calibration from 10 ng to 1000 ng. scioninstruments.com |

| Low-molecular-weight aldehydes (C1-C8) | Static Headspace GC-MS (NCI) with PFBHA derivatization | Pharmaceutical Excipients | Simple, selective, and sensitive screening method. nih.gov | Sub-µg/g levels. nih.gov |

| Carbonyl Compounds | HS-SPME-GC-MS/MS with PFBHA derivatization | Wine | Fully automated, sensitive, and "green" approach. nih.gov | LOD-LOQ at 11-36 ng/L (SPME Arrow) and 8-26 ng/L (SPME). researchgate.net |

| Carbonyl Compounds | GC-ECD with PFBHA derivatization | Drinking Water | High sensitivity due to electron-capturing PFBHA derivatives. accustandard.com | Not specified, but suitable for trace-level analysis. |

Applications of 2 Methylenehexanal in Chemical Synthesis and Materials Science Research

Role as an Intermediate in Complex Organic Synthesis

The reactivity of 2-Methylenehexanal makes it a key intermediate in the synthesis of intricate molecular architectures. Its carbon skeleton and functional groups are strategically employed by chemists to construct larger, more complex target molecules, including precursors for pharmaceuticals and natural products.

This compound is identified as a useful intermediate in the synthesis of pharmaceutical compounds. polymerinnovationblog.com While specific, publicly documented pathways detailing its use for major commercial drugs are not extensively available, its chemical reactivity makes it a suitable candidate for creating more complex molecules that serve as pharmaceutical precursors. The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where versatile building blocks are essential. nih.gov

The compound's aldehyde and alkene groups allow it to undergo reactions critical for building the core structures of various therapeutic agents. For instance, the synthesis of precursors for complex molecules like prostaglandins, steroids, or vitamin D analogs often relies on intermediates with specific functionalities that can be derived from α,β-unsaturated aldehydes. nih.govmdpi.comnih.govmdpi.comsymeres.com The synthesis of these precursors is a critical stage in drug development, focusing on creating the molecular scaffold that will be further modified to become a final drug product. sekisuivoltek.commdpi.comvot.pl Although direct evidence linking this compound to a specific marketed drug's precursor is sparse in available literature, its potential is rooted in its fundamental chemical reactivity, which is analogous to other aldehydes used in the synthesis of key pharmaceutical intermediates. sapub.org

The total synthesis of natural products is a significant field of organic chemistry that aims to create complex molecules found in nature from simpler, commercially available starting materials. uab.catpherobase.com this compound, also known by its synonym α-butylacrolein, is a valuable building block in this field due to its ability to participate in key carbon-carbon bond-forming reactions.

A primary application of α,β-unsaturated aldehydes like this compound is in the Diels-Alder reaction, a powerful tool for constructing six-membered rings, which are common structural motifs in many natural products. ontosight.ainih.gov This cycloaddition reaction allows for the stereoselective formation of complex cyclic systems in a single step. ontosight.ai

A relevant case study is the synthesis of aggregation pheromones like Frontalin, a natural product found in bark beetles. scienceasia.orgfaidherbe.org While various synthetic routes to Frontalin exist, many rely on the creation of a key dihydroxyketone intermediate. faidherbe.orgwikipedia.org The structure of this intermediate is accessible from α,β-unsaturated aldehydes through reactions like Grignard additions or Diels-Alder cyclizations. scienceasia.orgwikipedia.org The synthesis of this compound itself can be achieved from n-hexanal, making it an accessible building block for such multi-step synthetic endeavors. wikipedia.org The table below outlines a conceptual pathway, illustrating how a building block like this compound could be utilized in the synthesis of a natural product core structure.

| Reaction Step | Reactant(s) | Key Transformation | Relevance to Natural Product Synthesis |

| Diels-Alder Cycloaddition | This compound (as dienophile) + Diene | Formation of a substituted cyclohexene (B86901) ring | Establishes the core cyclic structure found in many terpenes and alkaloids. ontosight.ainih.gov |

| Functional Group Manipulation | Cyclohexene adduct | Reduction of aldehyde, oxidation of alkene | Modifies the initial adduct to introduce hydroxyl groups and other functionalities characteristic of the target natural product. |

| Acetal (B89532) Formation | Dihydroxyketone intermediate | Intramolecular cyclization | Forms the final bicyclic acetal structure, as seen in pheromones like Frontalin. faidherbe.orgwikipedia.org |

Utilization in Polymer Chemistry and Materials Development

The dual functionality of this compound provides significant opportunities in polymer and materials science. The vinyl group allows for addition polymerization, while the aldehyde group can be used for cross-linking or other post-polymerization modifications, enabling the creation of materials with tailored properties. ontosight.ai

This compound is cited in patent literature as an ethylenically unsaturated aldehyde suitable for addition polymerization. polymerinnovationblog.commdpi.comlibretexts.org Its α,β-unsaturated structure allows it to act as a monomer, reacting with other monomers to form long polymer chains. mdpi.com Specifically, it has been included in monomer mixtures for producing polymer microspheres through radiation-initiated polymerization. faidherbe.orglibretexts.org These processes often involve copolymerization with other monomers, such as methacrylic acid or hydroxyethylmethacrylate, to create functional materials. polymerinnovationblog.com

While dedicated studies on the homopolymer of this compound are not widely reported, its behavior can be inferred from studies of similar monomers like methyl methacrylate (B99206) (MMA). sapub.orgresearchgate.net The polymerization of such monomers can be initiated by free-radical initiators to produce copolymers with random monomer sequences. sapub.org The table below shows a representative formulation for the synthesis of polymer microspheres including an α-alkyl acrolein, as described in the patent literature.

| Component | Function | Exemplary Concentration (by weight) | Reference |

| Unsaturated Aldehyde (e.g., α-butylacrolein) | Monomer | 10% - 90% | mdpi.com |

| Hydrophilic Comonomer (e.g., methacrylic acid) | Comonomer | 1% - 25% | libretexts.org |

| Surfactant (e.g., sodium lauryl sulfate) | Emulsifying/Suspending Agent | 10 - 150 millimoles | mdpi.comfaidherbe.org |

| Water | Solvent | q.s. to 1-4% total monomer | libretexts.org |

| High-Energy Radiation (e.g., Cobalt-60) | Initiator | N/A | polymerinnovationblog.com |

The properties of the resulting polymer, such as its glass transition temperature (Tg) and molecular weight distribution, would depend on the specific polymerization conditions and the comonomers used. sciepub.comresearchgate.net

A cross-linking agent is a molecule that forms covalent bonds to link separate polymer chains together, creating a three-dimensional network. sekisuivoltek.comstudysmarter.co.uk This process generally enhances the mechanical strength, thermal stability, and chemical resistance of the material. studysmarter.co.uknih.gov this compound is a potential cross-linking agent due to its two reactive sites: the carbon-carbon double bond and the aldehyde group. ontosight.ai

The aldehyde functionality can react with various groups, such as hydroxyls or amines, present in other polymer chains. This makes it a candidate for cross-linking polymers like polyethylene (B3416737) glycol (PEG) hydrogels or epoxy resins. nagase.comnih.gov For example, a patent has disclosed the use of 2-n-butylacrolein in compositions containing polyethylene glycol and the enzyme transglutaminase, which can catalyze reactions involving amine groups, suggesting a role in forming cross-linked structures. googleapis.com

The development of novel materials often relies on the precise control of cross-link density. mdpi.comnih.gov The bifunctional nature of this compound would allow it to be first incorporated into a polymer backbone via its alkene group, leaving the aldehyde group pendant and available for a subsequent cross-linking reaction. This two-stage process enables the formation of well-defined polymer networks with tailored properties for specific applications, from adhesives to biomaterials. nagase.comneauvia.com

Investigations of 2 Methylenehexanal in Biochemical and Biological Systems Excluding Human Studies

Substrate and Intermediate Roles in Model Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, catalyzed by enzymes, to achieve a specific end product. psu.edu In these pathways, molecules are transformed through a succession of steps. psu.edu 2-Methylenehexanal, due to its chemical properties, can serve as a substrate or an intermediate in various biochemical reactions. ontosight.ai

As a substrate, it is the molecule upon which an enzyme acts. creative-enzymes.comlibretexts.org The interaction between an enzyme and its substrate is highly specific, often described by a "lock-and-key" model where the substrate fits into the active site of the enzyme. worthington-biochem.com The rate of such enzymatic reactions is dependent on the substrate concentration, typically following Michaelis-Menten kinetics, where the reaction rate increases with substrate concentration until it reaches a maximum velocity (Vmax). creative-enzymes.com

Research has indicated that this compound can participate as an intermediate in synthetically designed or naturally occurring metabolic pathways. ontosight.aigoogleapis.com For instance, it can be a precursor in the synthesis of other organic molecules. chemicalbook.com The reactivity of its aldehyde group and the conjugated double bond makes it susceptible to various enzymatic transformations, such as oxidation to a carboxylic acid or reduction to an alcohol.

Table 1: Potential Roles of this compound in Biochemical Reactions

| Role | Description |

| Substrate | Acts as the initial reactant that binds to an enzyme's active site to be converted into a product. creative-enzymes.comlibretexts.org |

| Intermediate | A molecule that is formed from a substrate and is subsequently acted upon by another enzyme in a metabolic pathway. cuny.edu |

| Precursor | A compound that participates in a chemical reaction that produces another compound. |

Interactions with Biological Molecules and Systems (Non-Human)

The electrophilic nature of this compound, enhanced by the conjugation of the aldehyde and alkene groups, facilitates its interaction with various biological macromolecules. These interactions are crucial in understanding its biological effects.

Proteins: The primary targets for α,β-unsaturated aldehydes like this compound are proteins. nih.gov It can form covalent adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine. microbenotes.com This binding can alter the protein's structure and function, potentially leading to enzyme inhibition or modulation. numberanalytics.comjackwestin.com Computational studies, such as protein-protein docking and molecular dynamics simulations, can help predict and analyze these interactions. rsc.org

Nucleic Acids (DNA): this compound has the potential to interact with DNA. wikipedia.org The reactive aldehyde group can form adducts with DNA bases, which can lead to mutations if not repaired. researchgate.net This interaction is a key aspect of its genotoxic potential. The human genome itself contains remnants of ancient viral DNA, highlighting the long-standing interaction between external agents and genetic material. cshl.edu

Table 2: Investigated Interactions of this compound with Biological Molecules

| Interacting Molecule | Type of Interaction | Potential Consequence |

| Proteins | Covalent adduct formation with nucleophilic amino acids. microbenotes.com | Altered protein structure and function, enzyme inhibition. numberanalytics.comjackwestin.com |

| DNA | Adduct formation with DNA bases. researchgate.net | Genotoxicity, mutagenicity. wikipedia.org |

In Vitro Biological Activity Studies

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and is a significant indicator of carcinogenic potential. The Ames test, a widely used method, employs strains of the bacterium Salmonella typhimurium to assess the mutagenic potential of chemical compounds. wikipedia.org These bacterial strains are auxotrophic, meaning they cannot synthesize a specific amino acid, such as histidine, and require it for growth. wikipedia.orgresearchgate.net The test measures the rate at which the test substance causes mutations that restore the ability of the bacteria to synthesize the amino acid, allowing them to grow on a histidine-free medium. wikipedia.org

Studies on α,β-unsaturated aldehydes have utilized Salmonella typhimurium strains, particularly TA100, to evaluate their mutagenicity. researchgate.net The strain TA100 is sensitive to mutagens that cause base-pair substitutions. researchgate.net The mutagenic potential can be influenced by metabolic activation, often simulated in the Ames test by adding a rat liver extract (S9 mix), which contains enzymes that can metabolize the test compound into more or less mutagenic forms. wikipedia.orgd-nb.info For some α,β-unsaturated aldehydes, mutagenicity has been observed in the TA100 strain, indicating their potential to cause point mutations. researchgate.net

Beyond prokaryotic systems, model organisms are used to evaluate the potential genetic risks of chemical compounds in vivo. umyu.edu.ng One such model organism is the nematode Caenorhabditis elegans. umyu.edu.ng In vivo studies with C. elegans can assess various endpoints, including survival, reproduction, and growth, to determine the genotoxic effects of a substance. umyu.edu.ng While specific studies on this compound in C. elegans are not detailed in the provided results, this model organism is a standard tool for such evaluations. umyu.edu.ng

Table 3: Genotoxicity and Mutagenicity Assessment Methods

| Test System | Organism | Endpoint Measured | Relevance |

| Ames Test | Salmonella typhimurium | Reversion of histidine auxotrophy to prototrophy. wikipedia.org | Assesses point mutation potential. wikipedia.org |

| In Vivo Genotoxicity | Caenorhabditis elegans | Survival, reproduction, growth impairment. umyu.edu.ng | Evaluates genetic risk in a whole organism. umyu.edu.ng |

Enzyme Mechanism Elucidation and Modulation

The interaction of this compound with enzymes can lead to the modulation of their activity, which can be either inhibitory or, in some cases, activatory. nih.gov Understanding these mechanisms is crucial for elucidating the biological effects of the compound.

Enzyme Inhibition: Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. worthington-biochem.com Inhibition can be reversible or irreversible. microbenotes.com

Competitive Inhibition: The inhibitor resembles the substrate and competes for the active site of the enzyme. worthington-biochem.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. jackwestin.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. jackwestin.com